Salt-Form Identity: Oxalate Melting Point Differentiation from p-CF₃ Secondary Amine Oxalate
The oxalate salt of 3-phenoxy-3-phenylpropylamine exhibits a sharp melting point of 170–173 °C, which is distinct from the oxalate salt of its N-methyl, p-trifluoromethyl counterpart (fluoxetine oxalate precursor), reported as 179–182 °C under analogous preparation conditions [1][2]. Elemental analysis of the primary amine oxalate confirms the expected composition: calculated C, 64.34; H, 6.04; N, 4.41; found C, 64.49; H, 5.80; N, 4.67 [1]. This 9–12 °C melting-point depression relative to the p-CF₃ N-methyl analog provides a rapid, low-cost identity verification parameter for incoming material acceptance.
| Evidence Dimension | Oxalate salt melting point |
|---|---|
| Target Compound Data | 170–173 °C (3-phenoxy-3-phenylpropylamine oxalate) |
| Comparator Or Baseline | 179–182 °C (N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine oxalate) |
| Quantified Difference | 9–12 °C lower (primary amine vs. N-methyl p-CF₃ secondary amine oxalate) |
| Conditions | Oxalate salt prepared by procedure of Example 1; melting point determined by capillary method; elemental analysis via combustion [1] |
Why This Matters
This melting-point difference enables unambiguous identity confirmation of the primary amine salt form versus the more commonly available fluoxetine-related secondary amine salts, reducing the risk of mis-shipment in procurement workflows.
- [1] Molloy, B. B.; Schmiegel, K. K. Aryloxyphenylpropylamines for Obtaining a Psychotropic Effect. U.S. Patent 4,194,009, March 18, 1980. (See Example 2, lines 184–187: oxalate salt m.p. 170–173 °C and elemental analysis). View Source
- [2] Molloy, B. B.; Schmiegel, K. K. Aryloxyphenylpropylamines in Treating Depression. U.S. Patent 4,018,895, April 19, 1977. (N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine oxalate m.p. 179–182 °C). View Source
